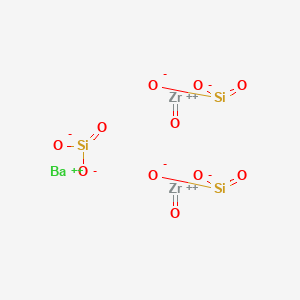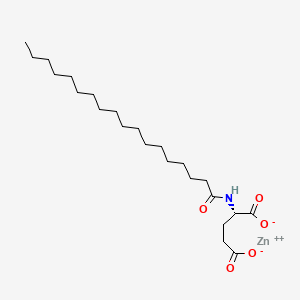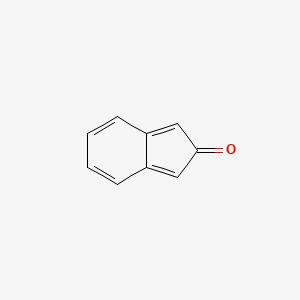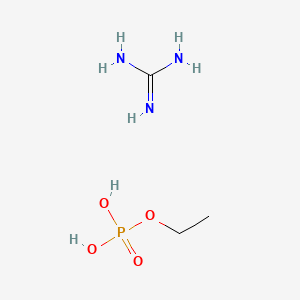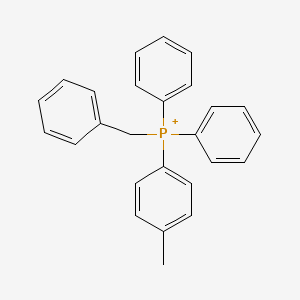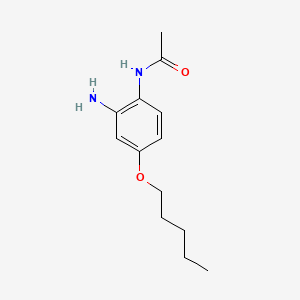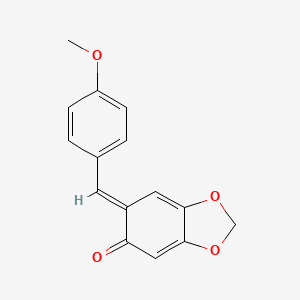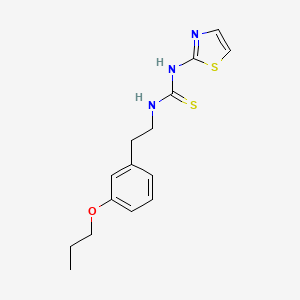
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N'-2-thiazolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-(3-propoxyphenyl)ethylamine with 2-thiazolyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to alterations in metabolic pathways. The presence of the thiazolyl group allows the compound to interact with sulfur-containing biomolecules, potentially disrupting their normal function. Additionally, the propoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- can be compared with other thiourea derivatives, such as:
Thiourea, N-(2-phenylethyl)-N’-2-thiazolyl-: Lacks the propoxy group, which may result in different chemical properties and biological activities.
Thiourea, N-(2-(4-methoxyphenyl)ethyl)-N’-2-thiazolyl-: Contains a methoxy group instead of a propoxy group, potentially affecting its reactivity and applications.
Thiourea, N-(2-(3-chlorophenyl)ethyl)-N’-2-thiazolyl-: The presence of a chlorine atom may influence the compound’s chemical stability and biological interactions.
The unique combination of the propoxyphenyl and thiazolyl groups in Thiourea, N-(2-(3-propoxyphenyl)ethyl)-N’-2-thiazolyl- distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Propiedades
Número CAS |
172505-80-5 |
|---|---|
Fórmula molecular |
C15H19N3OS2 |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
1-[2-(3-propoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C15H19N3OS2/c1-2-9-19-13-5-3-4-12(11-13)6-7-16-14(20)18-15-17-8-10-21-15/h3-5,8,10-11H,2,6-7,9H2,1H3,(H2,16,17,18,20) |
Clave InChI |
SFBMOPFFXDMZCI-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)CCNC(=S)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


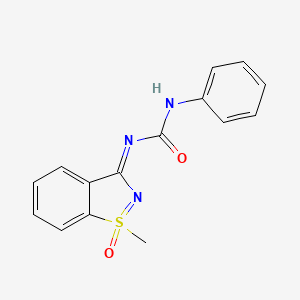
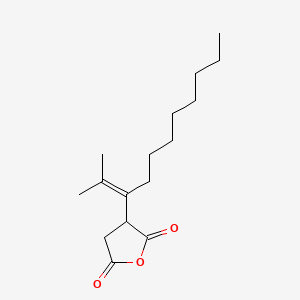
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
